molecular formula C14H9F3O2 B1329369 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- CAS No. 893-33-4

1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-

Cat. No. B1329369
CAS RN: 893-33-4
M. Wt: 266.21 g/mol
InChI Key: WVVLURYIQCXPIV-UHFFFAOYSA-N
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Description

The compound "1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-" is a fluorinated derivative of 1,3-butanedione with a naphthalene substituent. It serves as a ligand in various metal complexes, contributing to the properties and reactivity of these complexes. The ligand is often abbreviated as Htfnb or tfnb in the literature .

Synthesis Analysis

The synthesis of metal complexes using Htfnb involves coordination with metals such as dysprosium, holmium, praseodymium, thulium, lead, and nickel. These syntheses typically employ additional ligands like 1,10-phenanthroline, 2,2'-bipyridine, and others to form various coordination geometries and complex structures .

Molecular Structure Analysis

Single-crystal X-ray diffraction techniques have been used to determine the structures of these complexes, revealing diverse coordination environments and geometries around the metal centers. For instance, dysprosium and lead complexes exhibit different coordination numbers and form one-dimensional polymeric networks or dinuclear complexes, respectively .

Chemical Reactions Analysis

The reactivity of the Htfnb ligand in forming complexes is influenced by its ability to coordinate with metal ions. The resulting complexes exhibit various chemical behaviors, such as slow magnetic relaxation in the case of dysprosium complexes, which is a property of interest in the field of molecular magnetism .

Physical and Chemical Properties Analysis

The physical and chemical properties of Htfnb and its complexes have been extensively studied. These complexes display interesting optical properties, such as near-infrared (NIR) luminescence, which is attributed to efficient energy transfer from the ligand to the central lanthanide ions . Spectroscopic characterization of Htfnb itself has been performed using vibrational, optical, and electronic spectra, providing insights into its ground state structure and interactions . The antimicrobial activities of nickel(II) complexes of Htfnb have been investigated, although they showed no significant activity . Additionally, the fluorinated nature of Htfnb contributes to the solubility and thermal stability of the derived polyimides, which possess low dielectric constants and high decomposition temperatures .

Scientific Research Applications

Electrochemistry

  • Scientific Field : Electrochemistry .
  • Application Summary : This compound is used to increase the selectivity of lithium selective electrodes containing lithium ionophore VI in the membrane matrix .
  • Methods of Application : The potentiometric response characteristics of the prepared lithium selective electrodes were investigated. The ratio of this molecule in the membrane cocktail was increased from 0.5% to 1.5%, which provided a better response with respect to the lower detection limit (LDL), linear range, and selectivity .
  • Results or Outcomes : The LDL and linear range of the electrode with 1.5% of this compound were 7.6×10-6 mol L-1 and 1.0×10-1 - 3.4×10-5 mol L-1 respectively, with a slope 54.3 mV/decade (R2 = 0.9998). The potentiometric responses of all electrodes were pH-independent in the range of pH 3-12 .

Synthesis of Functionalized Sol-gel Matrix Materials

  • Scientific Field : Material Science .
  • Application Summary : This compound is used in the synthesis of a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Selective Lithium Extraction

  • Scientific Field : Chemical Engineering .
  • Application Summary : This compound is used as an organic extractant in selective lithium extraction from brines. It has strong selectivity for lithium over other alkaline and earth alkaline metal ions .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of NNO Ketoimines

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Mixed-ligand Chelate Extraction of Trivalent Lanthanides

  • Scientific Field : Inorganic Chemistry .
  • Application Summary : This compound was used in mixed-ligand chelate extraction of trivalent lanthanides .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Preparation of Ternary Lanthanide (Ln) Complexes

  • Scientific Field : Coordination Chemistry .
  • Application Summary : This compound was used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of NNO Ketoimines

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Mixed-ligand Chelate Extraction of Trivalent Lanthanides

  • Scientific Field : Inorganic Chemistry .
  • Application Summary : This compound was used in mixed-ligand chelate extraction of trivalent lanthanides .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Preparation of Ternary Lanthanide (Ln) Complexes

  • Scientific Field : Coordination Chemistry .
  • Application Summary : This compound was used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of [Eu (tfa) 3] 2 bpm complexes

  • Scientific Field : Inorganic Chemistry .
  • Application Summary : This compound may be used as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Multistep Synthesis of [ 13 CD 2 ]benzylamine

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound may be used as a reagent in the multistep synthesis of [ 13 CD 2 ]benzylamine .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

“1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-” is classified as a combustible solid . It does not have a flash point and requires personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLURYIQCXPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061268
Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-
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Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-

CAS RN

893-33-4
Record name 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
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Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-
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Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-
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Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-
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Record name 3-(2-Naphthoyl)-1,1,1-trifluoroacetone
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Record name 4,4,4-TRIFLUORO-1-(2-NAPHTHALENYL)-1,3-BUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Khairy, EI Ali, EM Saad - aels.journals.ekb.eg
Due to the high toxicity of phenols, the World Health Organization (WHO) recommended that, the maximal acceptable phenol content in drinkable water should be less than 0.001 µg/mL…
Number of citations: 0 aels.journals.ekb.eg
GM Mostafa, E Saad, EI Ali - Advances in Environmental and Life …, 2023 - journals.ekb.eg
Due to the high toxicity of phenols, the World Health Organization (WHO) recommended that, the maximal acceptable phenol content in drinkable water should be less than 0.001 μg/mL…
Number of citations: 3 journals.ekb.eg

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